molecular formula C10H8FN3 B1444720 6-(4-Fluorophenyl)pyrimidin-4-amine CAS No. 1036990-57-4

6-(4-Fluorophenyl)pyrimidin-4-amine

Cat. No. B1444720
M. Wt: 189.19 g/mol
InChI Key: QFTFDSGAAAKPBW-UHFFFAOYSA-N
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Description

“6-(4-Fluorophenyl)pyrimidin-4-amine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Molecular Structure Analysis

The molecular structure of “6-(4-Fluorophenyl)pyrimidin-4-amine” consists of a pyrimidine ring attached to a fluorophenyl group . The pyrimidine ring is planar, and the phenyl group is almost coplanar with the plane of this ring .

Scientific Research Applications

Quantum Chemical Characterization

6-(4-Fluorophenyl)pyrimidin-4-amine (DP-1) has been studied for its hydrogen bonding sites using quantum chemistry methods. One nitrogen atom in the pyrimidine nucleus is identified as the major hydrogen bonding site, which is crucial for understanding molecular interactions in various applications (Traoré et al., 2017).

Tyrosine Kinase Inhibitors

Derivatives of 6-(4-Fluorophenyl)pyrimidin-4-amine have been evaluated as tyrosine kinase inhibitors, particularly for the epidermal growth factor receptor (EGFR). These studies are significant for understanding the compound's role in cancer research and potential therapeutic applications (Rewcastle et al., 1998).

Synthesis for Antitumor Applications

The synthesis of phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, an important intermediate of antitumor drugs, involves 6-(4-Fluorophenyl)pyrimidin-4-amine. This highlights its role in the production of small molecular inhibitors for cancer treatment (Gan et al., 2021).

Radioligand for Corticotropin-Releasing Hormone Receptor

Studies on the synthesis of a radiolabeled analog of 6-(4-Fluorophenyl)pyrimidin-4-amine have been conducted for developing positron emission tomography radiotracers. This research is critical for pharmacological studies, especially in understanding receptor functions (Hsin et al., 2000).

Antibacterial and Antifungal Properties

Several derivatives of 6-(4-Fluorophenyl)pyrimidin-4-amine have exhibited significant antibacterial and antifungal activities, showing promise in the development of new antimicrobial agents (Thanusu et al., 2010).

Future Directions

Research on pyrimidine derivatives, including “6-(4-Fluorophenyl)pyrimidin-4-amine”, continues to be a promising area in medicinal chemistry . These compounds have potential applications in the development of new therapeutic agents due to their wide range of pharmacological effects .

properties

IUPAC Name

6-(4-fluorophenyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3/c11-8-3-1-7(2-4-8)9-5-10(12)14-6-13-9/h1-6H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTFDSGAAAKPBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC=N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Fluorophenyl)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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